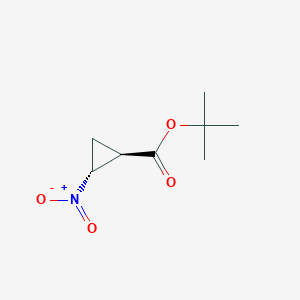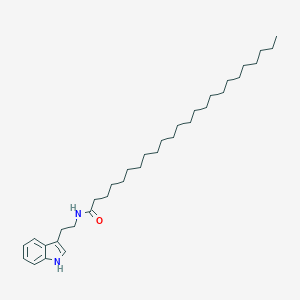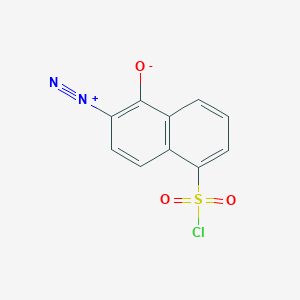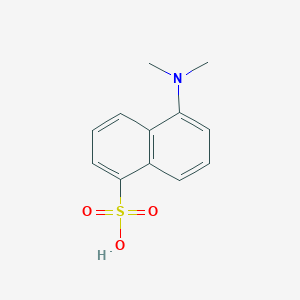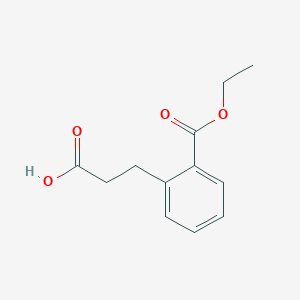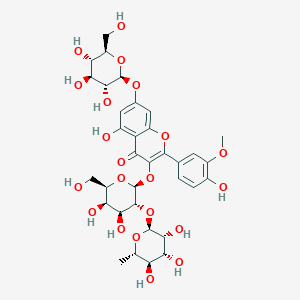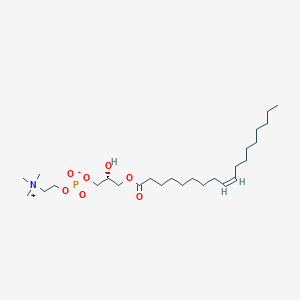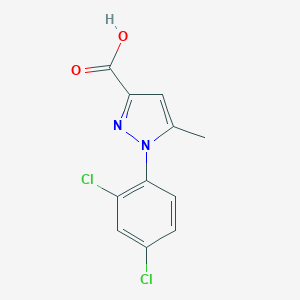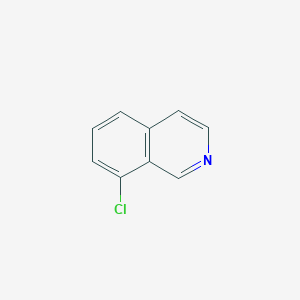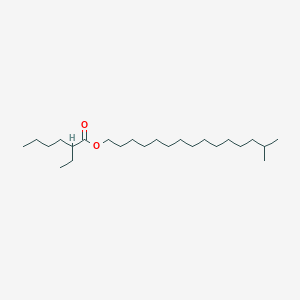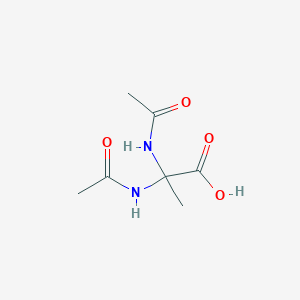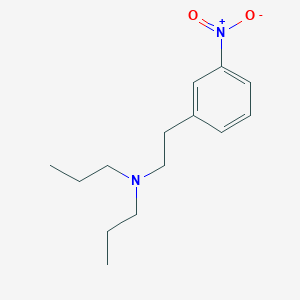
N-(hexacosanoyl)-sphinganine
Overview
Description
N-(hexacosanoyl)-sphinganine is a complex lipid molecule that belongs to the class of ceramides. Ceramides are essential components of cell membranes and play a crucial role in maintaining the structural integrity and barrier function of the skin. This compound is characterized by a long-chain fatty acid (hexacosanoic acid) attached to a sphinganine backbone. This compound is of significant interest due to its involvement in various biological processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(hexacosanoyl)-sphinganine typically involves the condensation of hexacosanoic acid with sphinganine. This reaction is usually carried out under mild conditions using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The process may include purification steps such as column chromatography and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(hexacosanoyl)-sphinganine can undergo various chemical reactions, including:
Oxidation: The sphinganine backbone can be oxidized to form sphingosine.
Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.
Substitution: The fatty acid chain can be substituted with other long-chain fatty acids.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Fatty acid chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Sphingosine and hexacosanoic acid.
Reduction: Hexacosanol and sphinganine.
Substitution: N-(substituted fatty acyl)-sphinganine derivatives.
Scientific Research Applications
N-(hexacosanoyl)-sphinganine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the properties and behavior of ceramides in various environments.
Biology: Investigated for its role in cell signaling, apoptosis, and differentiation.
Medicine: Explored for its potential therapeutic effects in skin disorders, neurodegenerative diseases, and cancer.
Industry: Utilized in the formulation of skincare products and cosmetics due to its moisturizing and barrier-enhancing properties.
Mechanism of Action
The mechanism of action of N-(hexacosanoyl)-sphinganine involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It interacts with various molecular targets, including enzymes and receptors involved in cell signaling pathways. For example, it can modulate the activity of protein kinase C (PKC) and other kinases, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(hexacosanoyl)-sphinganine can be compared with other ceramides, such as N-(palmitoyl)-sphinganine and N-(stearoyl)-sphinganine. While all these compounds share a sphinganine backbone, they differ in the length and saturation of the fatty acid chain. This compound is unique due to its long-chain hexacosanoic acid, which imparts distinct biophysical properties and biological activities. Similar compounds include:
- N-(palmitoyl)-sphinganine
- N-(stearoyl)-sphinganine
- N-(arachidoyl)-sphinganine
These compounds vary in their effects on membrane properties and cellular functions, highlighting the importance of fatty acid chain length and saturation in determining the biological activity of ceramides.
Properties
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H89NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h42-43,46-47H,3-41H2,1-2H3,(H,45,48)/t42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWERZHCPHDHUMO-WZYYJWNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H89NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349345 | |
| Record name | Cer(d18:0/26:0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:0/26:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011771 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
182362-38-5 | |
| Record name | Cer(d18:0/26:0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)
![2,3-Dimethylbenz[a]anthracene](/img/structure/B135107.png)
